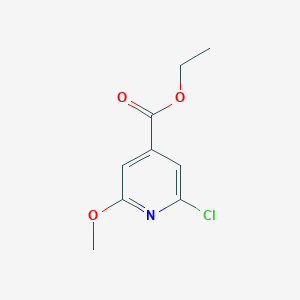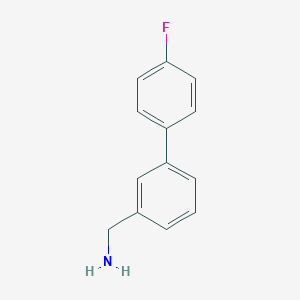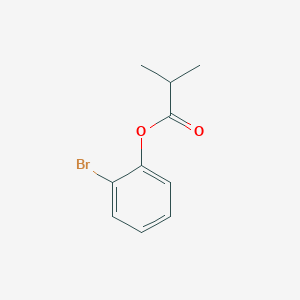
Chromate
Vue d'ensemble
Description
Chromates are the salts of chromic acid which contain the chromate anion with the chemical formula CrO4^2–. They usually have an intense yellow color . This compound is the oxoanion which results from the removal of protons from chromic acid . The most commonly used this compound salts are sodium and potassium salts .
Synthesis Analysis
This compound can be synthesized by precipitation method using the addition of silver ion solution to the this compound reagent . The effect of reaction conditions such as silver and this compound concentrations, flow rate of reagent addition, and temperature on the particle size of synthesized silver this compound particles were investigated . The results showed that silver this compound particles can be synthesized by controlling silver concentration, flow rate, and temperature .Molecular Structure Analysis
The this compound ion has a tetrahedral structure with a central chromium atom (Cr) at the center and four oxygen atoms (O) arranged symmetrically around it . Two oxygen atoms are attached to the chromium atom with the help of double bonds and the remaining two are attached via a single covalent bond .Chemical Reactions Analysis
This compound ion acts as a strong oxidizing agent in acid solution . In an alkaline solution, this compound ion combines with water to form chromium (III) hydroxide . This compound as its potassium salt reacts with barium nitrate to form barium this compound and potassium nitrate .Physical And Chemical Properties Analysis
This compound has a yellow powder appearance and is odorless . Its molecular weight is 194.1896 g/mol . It is generally insoluble in water . This compound ion acts as a strong oxidizing agent in acid solution . In an alkaline solution, this compound ion combines with water to form chromium (III) hydroxide .Applications De Recherche Scientifique
Chromate in Environmental Science and Technology
This compound as a Chemical Probe in Environmental Studies : this compound has been used as a chemical probe to investigate the impact of natural organics on nanoparticle surface reactivity. Specifically, studies have used this compound to analyze the influence of organics like fulvic acid and natural organic matter on the sorption capacity of magnetite nanoparticles, revealing that higher concentrations of organics decrease this compound sorption due to the blocking of reactive surfaces on the particles (Swindle, Cozzarelli, & Elwood Madden, 2015).
Investigating Mineral-Organic Interactions : this compound has been instrumental in assessing the impact of mineral-organic contact time on the surface reactivity of different sizes of goethite particles. This research is significant in understanding the interactions between minerals and organics in natural environments (Hales-Messenger & Swindle, 2018).
This compound in Corrosion Science
This compound in Corrosion Inhibition : Research has explored the use of this compound as a corrosion inhibitor, particularly for aluminium alloys. However, due to its toxicity and environmental impact, studies have been directed towards finding more ecological alternatives like lanthanide compounds (Bethencourt, Botana, Calvino, Marcos, & Rodríguez-Chacón, 1998).
Development of this compound-Free Coating Technologies : In the field of materials engineering, there has been progress in developing novel coating technologies to replace this compound in processes like zinc galvanizing, aiming to prevent the formation of "white rust" without the use of toxic this compound compounds (Furman, 2010).
This compound in Microbiology and Biotechnology
This compound Resistance in Microorganisms : Studies have shown that chromium, particularly in its hexavalent form (Cr(VI)), poses significant toxicity to microorganisms and plants. Research into the resistance mechanisms of microorganisms to this compound has revealed various strategies like biosorption, this compound efflux, and reduction of Cr(VI) to Cr(III), which are of interest for bioremediation applications (Cervantes et al., 2001).
Bioremediation of this compound Pollution : Investigations into the use of bacteria and other microorganisms for the remediation of this compound pollution have shown promising results. Bacterial this compound reductases can convert soluble and toxic this compound to insoluble and less toxic Cr(III), offering effective methods for environmental cleanup (Park et al., 2000).
This compound in Analytical Chemistry
- Use in Capillary Electrophoresis : this compound has been widely used as a carrier electrolyte in capillary electrophoresis for the determination of inorganic anions. Research has focused on enhancing the performance characteristics of this compound electrolytes by buffering them to increase repeatability and tolerance to various sample matrices (Doble, Macka, Andersson, & Haddad, 1997).
Mécanisme D'action
Chromate salts contain the this compound anion, CrO4^2−. Dithis compound salts contain the dithis compound anion, Cr2O7^2−. They are oxyanions of chromium in the +6 oxidation state and are moderately strong oxidizing agents . In an aqueous solution, this compound and dithis compound ions can be interconvertible .
Safety and Hazards
Chromate is harmful if swallowed and toxic if inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause genetic defects and may cause cancer . It is also known to induce irreversible health damage including nose, throat, eye and skin irritation, but most notably, significantly increases an individual’s risk of lung cancer .
Orientations Futures
As per international regulations, the era of using hexavalent chromium (Cr6+) will have to come to an end sooner than later and the aeronautics industry is facing the necessity to move away from chromates in the near future . There are efforts worldwide to find alternatives both for primer component and for the pre-treatment process .
Propriétés
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


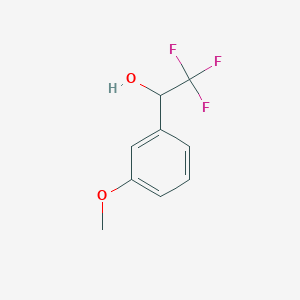
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)


![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

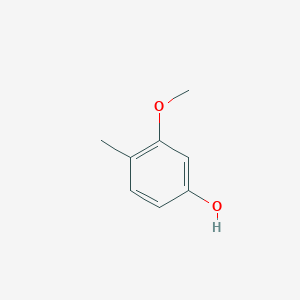


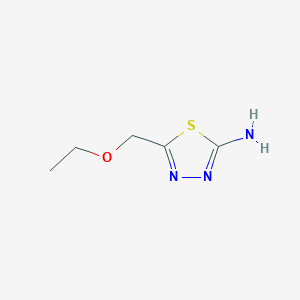
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
